2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide
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Overview
Description
2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide is a complex organic compound with the molecular formula C22H18Cl4N2O. This compound is known for its unique chemical structure, which includes multiple aromatic rings and halogen atoms. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide typically involves the reaction of 2,2-diphenylacetic acid with 2,2,2-trichloroethylamine in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-iodoanilino)ethyl)acetamide
- 2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chlorophenoxy)ethyl)acetamide
- 2,2-Diphenyl-N-(2,2,2-trichloro-1-(3-(4-nitrophenyl)thioureido)ethyl)acetamide
Uniqueness
2,2-Diphenyl-N-(2,2,2-trichloro-1-(4-chloroanilino)ethyl)acetamide is unique due to its specific combination of aromatic rings and halogen atoms, which confer distinctive chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
CAS No. |
303061-54-3 |
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Molecular Formula |
C22H18Cl4N2O |
Molecular Weight |
468.2 g/mol |
IUPAC Name |
2,2-diphenyl-N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]acetamide |
InChI |
InChI=1S/C22H18Cl4N2O/c23-17-11-13-18(14-12-17)27-21(22(24,25)26)28-20(29)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,19,21,27H,(H,28,29) |
InChI Key |
XXZZVMYVSGONEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC(C(Cl)(Cl)Cl)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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